molecular formula C19H16N4OS B5519966 3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B5519966
M. Wt: 348.4 g/mol
InChI Key: NJDWRJCXUDSLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structureThe presence of the imidazo[1,2-a]pyridine moiety within its structure is significant due to its known pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic synthesis. Key steps include the formation of the imidazo[1,2-a]pyridine ring system, followed by its attachment to the quinazolinone core. Common synthetic strategies involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to the combination of the imidazo[1,2-a]pyridine and quinazolinone moieties within a single molecule. This structural feature may enhance its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

3-cyclopropyl-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18-15-5-1-2-6-16(15)21-19(23(18)14-8-9-14)25-12-13-11-22-10-4-3-7-17(22)20-13/h1-7,10-11,14H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWRJCXUDSLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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